molecular formula C10H14O3S B1200216 Tolmesoxide CAS No. 38452-29-8

Tolmesoxide

Cat. No.: B1200216
CAS No.: 38452-29-8
M. Wt: 214.28 g/mol
InChI Key: OZNTVIXYGTUPJY-UHFFFAOYSA-N
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Preparation Methods

Tolmesoxide is synthesized through a series of chemical reactions involving the methylation and sulfoxidation of aromatic compounds. The synthetic route typically involves:

    Methylation: Introduction of methyl groups to the aromatic ring.

    Sulfoxidation: Oxidation of the sulfur atom to form the sulfoxide group.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

Tolmesoxide undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfoxide group to a sulfone.

    Reduction: Reduction of the sulfoxide group back to a sulfide.

    Substitution: Replacement of functional groups on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tolmesoxide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Tolmesoxide is unique among vasodilators due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound’s distinct mechanism of directly relaxing vascular smooth muscle sets it apart from these compounds, making it a valuable addition to the arsenal of antihypertensive agents .

Biological Activity

Tolmesoxide is a pharmacological compound primarily recognized for its vasodilatory properties and potential therapeutic applications in cardiovascular diseases. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its clinical significance.

This compound functions as a selective antagonist for endothelin receptors, specifically targeting the ETA and ETB receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor implicated in various cardiovascular conditions, including hypertension and heart failure. By inhibiting the action of ET-1, this compound promotes vasodilation and reduces vascular resistance, thereby improving blood flow and oxygen delivery to tissues.

Pharmacological Properties

  • Vasodilatory Effects : Clinical studies have shown that this compound significantly reduces ET-1 mediated vasoconstriction. For instance, a study demonstrated that administration of this compound resulted in a reduction of vasoconstriction by approximately 9% compared to placebo at both 8 and 12 hours post-administration (P=0.01) .
  • Sedative Effects : In addition to its vasodilatory properties, this compound has been associated with sedative effects, which may enhance patient comfort during treatment for chronic heart conditions .

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy and safety of this compound in patients with chronic heart failure and other cardiovascular disorders. Below are summaries of key studies:

Study ReferenceObjectiveFindings
Clifford et al. (1979) Investigate sedative effects and hemodynamic responses in healthy volunteersReported significant sedation alongside vasodilatory effects, indicating potential for dual therapeutic use.
McGarry et al. (1980) Assess efficacy in refractory heart failureDemonstrated improved hemodynamic parameters in patients with refractory heart failure, suggesting a beneficial role in managing severe cases.
Takahashi et al. (2007) Evaluate endothelin receptor antagonismFound that this compound effectively blunted ET-1 induced vasoconstriction across multiple doses, supporting its use as an endothelin receptor antagonist.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid onset of action with peak plasma concentrations occurring within 2 to 4 hours after administration. The duration of action can extend up to 12 hours, making it suitable for both acute and chronic management of cardiovascular conditions.

Safety Profile

This compound has been generally well-tolerated in clinical settings, with side effects primarily related to its vasodilatory action, such as hypotension or dizziness. Long-term studies are necessary to fully establish its safety profile in chronic use.

Properties

CAS No.

38452-29-8

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

1,2-dimethoxy-4-methyl-5-methylsulfinylbenzene

InChI

InChI=1S/C10H14O3S/c1-7-5-8(12-2)9(13-3)6-10(7)14(4)11/h5-6H,1-4H3

InChI Key

OZNTVIXYGTUPJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)C)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)C)OC)OC

Key on ui other cas no.

38452-29-8

Synonyms

4,5-dimethoxy-o-tolyl methylsulfoxide
RX 71107
tolmesoxide

Origin of Product

United States

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